A Technical Compendium on 2-Bromo-5,6-dichloropyridin-3-amine: Synthesis, Reactivity, and Applications for the Research Scientist
A Technical Compendium on 2-Bromo-5,6-dichloropyridin-3-amine: Synthesis, Reactivity, and Applications for the Research Scientist
This technical guide serves as an in-depth resource for researchers, chemists, and professionals in drug development on the chemical properties, synthesis, and applications of 2-Bromo-5,6-dichloropyridin-3-amine. This highly functionalized pyridine derivative is a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1]
Core Chemical and Physical Characteristics
2-Bromo-5,6-dichloropyridin-3-amine is a halogenated aminopyridine derivative. Its chemical structure, featuring a pyridine ring substituted with bromo, chloro, and amino groups, provides a versatile platform for a variety of chemical transformations.
Table 1: Physicochemical Properties of 2-Bromo-5,6-dichloropyridin-3-amine and Related Compounds
| Property | 2-Bromo-5,6-dichloropyridin-3-amine | 2-Amino-3-bromo-5-chloropyridine (Analogue) |
| CAS Number | 1253889-50-7[2] | 26163-03-1 |
| Molecular Formula | C₅H₃BrCl₂N₂[2] | C₅H₄BrClN₂ |
| Molecular Weight | 241.90 g/mol [2] | 207.46 g/mol |
| Appearance | Not specified | Light brown crystalline powder |
| Melting Point | Not specified | 82-83 °C |
| Boiling Point (Predicted) | 330.261 °C at 760 mmHg | 256.2±35.0 °C |
| Density (Predicted) | 1.834 g/cm³ | 1.834±0.06 g/cm³ |
| Storage | Keep in dark place, inert atmosphere, 2-8°C[2] | Keep in dark place, Inert atmosphere, Room temperature |
Chemical Structure:
Figure 1: Structure of 2-Bromo-5,6-dichloropyridin-3-amine.
Synthesis and Purification
Conceptual Synthetic Workflow:
Figure 2: Plausible synthetic pathway for 2-Bromo-5,6-dichloropyridin-3-amine.
Detailed Protocol for a Key Transformation (Reduction of a Nitro Group):
The reduction of a nitro-substituted pyridine to an amine is a critical step in many related syntheses. The following protocol for the preparation of a similar compound, 2-bromo-5-methylpyridin-3-amine, illustrates a common and effective method using iron in acetic acid.
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Step 1: Reaction Setup. In a reaction vessel, add iron powder (4.3 equivalents).
-
Step 2: Addition of Acid. Slowly add acetic acid to the iron powder and warm the mixture to 80°C.
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Step 3: Addition of Starting Material. A solution of the 2-bromo-5-methyl-3-nitropyridine (1 equivalent) in acetic acid is then added dropwise over a period of 20 minutes.
-
Step 4: Reaction. The reaction mixture is stirred for an additional 30 minutes at 80°C, then allowed to cool and stirred at ambient temperature for 16 hours.
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Step 5: Workup. The reaction mixture is diluted with ethyl acetate and filtered through Celite. The filtrate is concentrated under vacuum.
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Step 6: Neutralization and Extraction. The residue is carefully neutralized with a saturated sodium bicarbonate solution and then solid sodium bicarbonate. The aqueous layer is extracted multiple times with ethyl acetate.
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Step 7: Isolation. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product.
Causality and Experimental Choices:
-
Chlorination and Bromination: The sequence and regioselectivity of halogenation are crucial. The directing effects of the amino group and the existing halogen substituents, as well as the choice of halogenating agents (e.g., N-chlorosuccinimide, N-bromosuccinimide, or elemental halogens in acid), will determine the outcome.
-
Nitration: The position of nitration is also influenced by the directing effects of the substituents on the pyridine ring.
-
Reduction: The use of iron in acetic acid is a classic and robust method for the reduction of aromatic nitro groups. It is often preferred in laboratory settings for its cost-effectiveness and efficiency.
Chemical Reactivity and Key Transformations
The synthetic utility of 2-Bromo-5,6-dichloropyridin-3-amine stems from the distinct reactivity of its functional groups. The amino group can act as a nucleophile, while the halogen atoms are susceptible to displacement or can participate in cross-coupling reactions.
Key Reaction Classes:
Figure 3: Major reaction pathways for 2-Bromo-5,6-dichloropyridin-3-amine.
Suzuki-Miyaura Cross-Coupling
The bromo substituent at the 2-position is a prime site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of various aryl and heteroaryl moieties, a common strategy in the synthesis of complex organic molecules for pharmaceuticals and materials science.[3][4]
Illustrative Protocol for Suzuki-Miyaura Coupling of a Bromopyridine Derivative:
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Step 1: Reagent Preparation. In a reaction vessel, combine the bromopyridine derivative (1 equivalent), the boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
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Step 2: Solvent Addition. Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.
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Step 3: Reaction. The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110°C until the reaction is complete (monitored by TLC or LC-MS).
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Step 4: Workup and Purification. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Buchwald-Hartwig Amination
The chloro substituents are potential sites for Buchwald-Hartwig amination, another powerful palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. This allows for the introduction of a wide range of primary and secondary amines.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing halogen substituents, makes the chloro groups susceptible to nucleophilic aromatic substitution by strong nucleophiles.
Applications in Synthesis
2-Bromo-5,6-dichloropyridin-3-amine and its analogs are valuable intermediates in the synthesis of a variety of target molecules.
Pharmaceutical Intermediates
This class of compounds serves as a key building block in the synthesis of active pharmaceutical ingredients (APIs). For instance, the structurally related compound, (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine, is a crucial intermediate in the synthesis of Crizotinib, a kinase inhibitor used in cancer therapy.[5][6] This highlights the importance of polyhalogenated aminopyridines in constructing complex drug molecules.
Exemplary Role in API Synthesis:
Figure 4: Generalized scheme for the use of halogenated aminopyridines in API synthesis.
Agrochemical Synthesis
Halogenated pyridine derivatives are fundamental to the agrochemical industry for the development of new herbicides, insecticides, and fungicides.[1][7] The specific arrangement of substituents in 2-Bromo-5,6-dichloropyridin-3-amine allows for the synthesis of molecules with tailored biological activities for crop protection.[7]
Safety and Handling
As with all halogenated aromatic compounds, 2-Bromo-5,6-dichloropyridin-3-amine should be handled with care in a laboratory setting.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[8][9]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[9][10] Avoid contact with skin and eyes.[9][10]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[2]
-
First Aid:
Hazard Statements for Related Compounds (for reference):
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Always consult the specific Material Safety Data Sheet (MSDS) provided by the supplier for the most accurate and comprehensive safety information.
References
-
2-Bromo-5,6-dichloropyridin-3-amine. MySkinRecipes. [Link]
- US Patent US3879394A, 2,3-Dichloro-5,6-dicyanopyrazine and derivatives.
-
European Patent EP0530524A1, Method of producing 2-amino-3-nitro-5-halogenopyridine. European Patent Office. [Link]
-
Agrochemical Innovation: The Role of 6-Bromo-5-chloropyridin-3-amine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- US Patent US4033975A, Process for the production of 2-amino-3-hydroxypyridine derivatives.
-
Advancing Pharmaceutical Research with 6-Bromo-2-chloropyridin-3-amine: A Key Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
(R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine (CAS No: 877399-00-3). apicule. [Link]
-
(R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine. Pharmaffiliates. [Link]
- CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
- CN105348181A - Preparation method of 2-amino-5-methyl-6-bromopyridine.
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
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Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. PMC. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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